3-Fluorobicyclo[2.2.1]heptan-2-amine
Description
Properties
IUPAC Name |
3-fluorobicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWJFRFDKDINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane scaffold, also known as the norbornane system, is a common bicyclic framework used in synthetic organic chemistry. Its preparation often involves cycloaddition reactions or ring-forming strategies that allow for stereoselective and regioselective incorporation of substituents.
Key Method: Organocatalytic Formal [4 + 2] Cycloaddition
- Jian-Guo Fu et al. reported an asymmetric organocatalytic formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity and diastereoselectivity under mild conditions.
- This method relies on hydrogen bond catalysis using a chiral tertiary amine catalyst, enabling rapid access to a variety of bicyclo[2.2.1]heptane derivatives with excellent yields and stereochemical control.
- The reaction tolerates diverse functional groups on the nitroolefin substrates, including saturated hydrocarbon chains, aromatic rings, and cyclopropyl groups, which is important for subsequent functionalization steps.
- The stereochemical outcome is rationalized by selective enol complexation and transition state minimization of steric repulsions, leading to high diastereomeric ratios and enantiomeric excesses (up to 99% ee).
- Gram-scale synthesis was demonstrated, yielding over 2.5 g of product in 91% yield with excellent stereoselectivity.
This approach provides a versatile and enantioselective route to the bicyclo[2.2.1]heptane core, which can then be further transformed to the target amine.
Conversion to 3-Fluorobicyclo[2.2.1]heptan-2-amine
The final step involves transforming the fluorinated bicyclic acid or ester into the corresponding amine.
Curtius Rearrangement and Boc-Deprotection
- The fluorinated acid intermediate undergoes Curtius rearrangement to convert the carboxylic acid into an isocyanate intermediate, which upon hydrolysis or reaction with nucleophiles yields the amine.
- Subsequent acidic deprotection of protecting groups such as N-Boc affords the free this compound.
- This sequence has been successfully performed on gram scales, demonstrating its practicality for synthetic applications.
Summary of Preparation Steps and Yields
*Exact yields for Curtius rearrangement vary depending on conditions.
Research Findings and Practical Considerations
- The organocatalytic cycloaddition method offers a highly enantioselective and operationally simple route to the bicyclo[2.2.1]heptane core, which is the backbone of the target compound.
- The fluorination step using SelectFluor and silver nitrate is scalable and selective, enabling the introduction of fluorine without compromising the bicyclic structure.
- The Curtius rearrangement is a well-established method for converting carboxylic acids to amines, compatible with fluorinated substrates and suitable for scale-up.
- The combination of these methods allows for a modular and efficient preparation of this compound with control over stereochemistry and functional group placement.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
3-Fluorobicyclo[2.2.1]heptan-2-amine has shown promise in the development of new pharmaceutical agents due to its structural properties that allow for enhanced biological activity.
Antiviral Activity
Recent studies have indicated that compounds with a bicyclo[2.2.1]heptane skeleton, including this compound derivatives, exhibit significant antiviral properties. For instance, a study highlighted the synthesis of 1′-homocarbocyclic nucleoside analogs based on this framework, which demonstrated potent antiherpetic activity against HSV-1 and other viruses such as VZV and HCMV . These findings suggest that the bicyclic structure may enhance the interaction with viral enzymes or receptors.
Anticancer Potential
Research has also explored the anticancer potential of bicyclic amines, with some derivatives showing activity against various cancer cell lines . The unique conformation of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular pathways.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, including:
- Cycloaddition Reactions : The compound can be synthesized via formal [4 + 2] cycloaddition reactions involving nitroolefins and ethoxycarbonyl cyclopentenones, yielding high enantioselectivity .
- Functionalization Strategies : The introduction of fluorine into the bicyclic framework enhances its reactivity and allows for further functionalization, making it an attractive target for synthetic chemists.
Case Study: Antiviral Agents
A notable case study involved the development of nucleoside analogs based on the bicyclo[2.2.1]heptane structure which were tested for their antiviral efficacy against multiple viruses . The results indicated that specific modifications to the bicyclic framework could lead to compounds with improved potency and selectivity.
Case Study: Anticancer Activity
Another study focused on evaluating the anticancer properties of various derivatives of bicyclo[2.2.1]heptan-2-amines against different cancer cell lines . The findings suggested that certain structural modifications significantly enhanced cytotoxicity, highlighting the importance of structural diversity in drug design.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at certain receptors, such as the NMDA receptor, by binding to the phencyclidine site. This interaction can modulate neurotransmitter activity and has implications for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the bicyclo[2.2.1]heptane core significantly influence molecular weight, polarity, and solubility. Key analogs include:
*Estimated molecular weight based on formula C₇H₁₀FN.
Key Observations:
- Steric Effects : Bulky substituents (e.g., 1,7,7-trimethyl) hinder reactivity, whereas smaller groups like fluorine may retain accessibility .
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life compared to methyl or hydrogen substituents .
Q & A
Q. Q1: What are the established synthetic routes for 3-fluorobicyclo[2.2.1]heptan-2-amine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves fluorination of bicyclo[2.2.1]heptane precursors. A common approach (Fig. 3, ) uses carbodiimide (CDI)-mediated coupling of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with fluorinated aryl reagents. Key steps include:
Grignard Reaction : Reacting fluorobenzene derivatives with norcamphor to form fluorinated intermediates.
Azide Reduction : Converting intermediates to amines via Staudinger or catalytic hydrogenation.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) achieves >98% purity. Monitor by HPLC (C18 column, 220 nm) .
Q. Q2: How do solvent choice and storage conditions impact the stability of this compound?
Methodological Answer:
Q. Q3: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm bicyclic framework and fluorination site (e.g., ¹H δ 3.2–3.5 ppm for bridgehead protons; ¹⁹F δ -110 to -120 ppm ).
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry using SIR97 for ambiguous cases.
Advanced Research Questions
Q. Q4: How does fluorination at the 3-position alter receptor binding affinity compared to non-fluorinated analogs?
Methodological Answer: Fluorination enhances lipophilicity and metabolic stability. For NMDA receptor antagonists (e.g., analogs of TC-5214 ):
Binding Assays : Use radiolabeled [³H]MK-801 in cortical membranes.
Results : Fluorinated derivatives show 2–3x higher IC₅₀ values (Table 2) due to steric effects at the PCP site .
Q. Q5: What role does stereochemistry play in solubility and inhibitory activity (e.g., sEH inhibition)?
Methodological Answer: Camphanyl derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) exhibit stereochemical diversity (exo/endo, R/S). Key findings :
- Stereoisomers : R-enantiomers show 10x higher solubility (e.g., 12 µM vs. 1.2 µM in PBS) due to favorable crystal packing.
- sEH Inhibition : S-enantiomers exhibit lower IC₅₀ (e.g., 15 nM vs. 120 nM) due to better active-site complementarity.
Method : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and validate using circular dichroism.
Q. Q6: What in vitro models are suitable for neurotoxicity profiling?
Methodological Answer:
- MDCK Cells : Model blood-brain barrier permeability. Treat with 0–500 µM compound for 24h; assess viability via MTT assay (EC₅₀ ~250 µM for fluorinated analogs ).
- N2a Neuronal Cells : Evaluate neurotoxicity. Fluorinated derivatives show reduced apoptosis (Annexin V/PI staining) compared to memantine at 100 µM .
Q. Q7: How can reaction protocols minimize byproducts in urea derivatives synthesis?
Methodological Answer: Unsymmetrical ureas (e.g., from this compound) require controlled stepwise reactions :
Step 1 : React amine with CDI (1:1 molar ratio) at 25°C for 3h to form isocyanate.
Step 2 : Add second amine at 60°C for 8h to minimize symmetric urea formation.
Yield Optimization : Use excess fluorinated amine (1.5 eq.) and TEA (2 eq.) to trap HCl.
Contradictory Data Analysis
Q. Q8: How to resolve discrepancies in reported solubility values for fluorinated bicyclic amines?
Methodological Answer: Variations arise from stereochemical and hydration states. For example:
Verify hydration via Karl Fischer titration.
Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
